molecular formula C11H10N4OS B11190477 4H-1,3-Benzothiazin-4-one, 2-[(tetrahydro-2H-imidazol-2-yliden)amino]-

4H-1,3-Benzothiazin-4-one, 2-[(tetrahydro-2H-imidazol-2-yliden)amino]-

Cat. No.: B11190477
M. Wt: 246.29 g/mol
InChI Key: SJIKTEMFJYTKSD-UHFFFAOYSA-N
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Description

2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE is a heterocyclic compound that features both imidazolidine and benzothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE typically involves the reaction of imidazolidine derivatives with benzothiazine precursors. One common method involves the condensation of imidazolidine-2-thione with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE is unique due to the combination of both imidazolidine and benzothiazine moieties in a single molecule. This dual functionality can lead to enhanced biological activity and versatility in chemical reactions .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)-1,3-benzothiazin-4-one

InChI

InChI=1S/C11H10N4OS/c16-9-7-3-1-2-4-8(7)17-11(14-9)15-10-12-5-6-13-10/h1-4H,5-6H2,(H2,12,13,14,15,16)

InChI Key

SJIKTEMFJYTKSD-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

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